3-Methylisoxazol-4-amine

Description

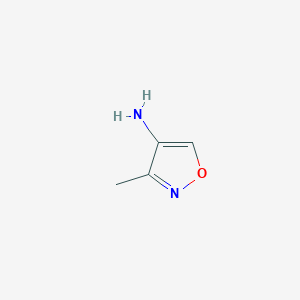

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWDJRGXLVJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549980 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354795-62-3 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Beginner's Guide to the Synthesis of 3-Methylisoxazol-4-amine: A Key Building Block for Drug Discovery

Abstract

This technical guide provides a detailed, beginner-friendly protocol for the synthesis of 3-Methylisoxazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and accessible cyclocondensation reaction. This document offers a comprehensive walkthrough of the synthetic strategy, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The guide is designed to be self-validating, with explanations for each procedural choice to empower researchers and scientists new to this synthesis with the expertise needed for successful execution.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that can interact with biological targets. This compound, in particular, serves as a crucial starting material for creating more complex molecules, including potent anti-inflammatory agents, antibacterials, and anticancer therapeutics[1][2]. This guide details a common and reliable method for its preparation from readily available starting materials.

Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The chosen synthetic route involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This reaction is a cornerstone of isoxazole synthesis and is favored for its reliability and generally good yields[3][4][5].

The core transformation proceeds in two conceptual stages:

-

Oxime Formation: The hydroxylamine initially reacts with the ketone group of the β-ketonitrile to form an oxime intermediate.

-

Intramolecular Cyclization: The nitrogen of the oxime then attacks the nitrile carbon, leading to ring closure and the formation of the aromatic isoxazole ring after dehydration.

This approach is highly regioselective, ensuring the desired 4-amino isomer is the major product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Ethyl 2-cyano-3-oxobutanoate | C7H9NO3 | 155.15 | 7.76 g | 50.0 | 1.0 |

| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 | 4.17 g | 60.0 | 1.2 |

| Sodium Acetate (Anhydrous) | CH3COONa | 82.03 | 6.15 g | 75.0 | 1.5 |

| Ethanol (Absolute) | C2H5OH | 46.07 | 100 mL | - | - |

| Water (Deionized) | H2O | 18.02 | 50 mL | - | - |

| Ethyl Acetate | C4H8O2 | 88.11 | As needed | - | - |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - | - |

Step-by-Step Synthesis

Step 1: Preparation of the Hydroxylamine Solution

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (4.17 g, 60.0 mmol) and sodium acetate (6.15 g, 75.0 mmol).

-

Add 50 mL of deionized water and stir at room temperature until all solids have dissolved. This in-situ neutralization generates free hydroxylamine.

-

Scientist's Note: Hydroxylamine is often supplied as a more stable hydrochloride salt. A weak base like sodium acetate is used to liberate the free hydroxylamine needed for the reaction without making the solution strongly basic, which could promote side reactions.

-

Step 2: The Condensation Reaction

-

To the aqueous hydroxylamine solution, add 100 mL of absolute ethanol.

-

Add ethyl 2-cyano-3-oxobutanoate (7.76 g, 50.0 mmol) to the flask in one portion.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has disappeared.

-

Scientist's Note: Heating the reaction accelerates the rate of both oxime formation and the subsequent cyclization. Ethanol is an excellent solvent as it solubilizes the organic starting material while being miscible with the aqueous hydroxylamine solution.

-

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

The remaining aqueous solution will likely contain a precipitate or appear as an oil. Add 100 mL of ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.

-

Scientist's Note: The sodium bicarbonate wash is crucial for removing any unreacted acidic starting materials or acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound, often obtained as a pale yellow or off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization methods are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group protons and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the isoxazole ring and the methyl group.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, which should match the expected value of 98.10 g/mol [6][7].

-

Infrared Spectroscopy (IR): Look for characteristic absorption bands corresponding to N-H stretches of the amine group and C=N/C=C stretches of the isoxazole ring.

Safety and Handling

Chemical Hazard Overview:

-

Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[8][9][10].

-

Ethyl 2-cyano-3-oxobutanoate: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Ethanol: Flammable liquid and vapor.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile)[11][12].

-

Ventilation: Conduct the entire synthesis in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust[8][11].

-

Handling Hydroxylamine: Exercise extreme caution when handling hydroxylamine hydrochloride. Avoid creating dust. Use a scoop or spatula for transfers. Do not eat, drink, or smoke when handling this chemical[8][11].

-

Heating: Use a heating mantle with a stirrer for controlled heating. Do not heat flammable solvents with an open flame.

-

Waste Disposal: Dispose of all chemical waste according to your institution's official regulations. Do not pour organic solvents or solutions containing hydroxylamine down the drain[9][10].

-

Spill Response: In case of a small spill, dampen the solid material with water to prevent dust formation before sweeping it into a suitable container for disposal[12]. For larger spills, evacuate the area and alert the appropriate safety personnel[11].

Conclusion

This guide outlines a reliable and accessible method for the synthesis of this compound, a compound of significant interest to the drug discovery and development community. By following this detailed protocol and adhering to the specified safety precautions, even researchers new to this area can successfully prepare this valuable chemical building block. The emphasis on understanding the rationale behind each step is intended to build a strong foundational knowledge for further exploration in heterocyclic chemistry.

References

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]

- 6. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3-Methylisoxazol-4-amine (CAS: 354795-62-3)

A Core Building Block for Contemporary Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. While not as extensively documented in public literature as some common reagents, its structural motif is of considerable value in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document synthesizes available information and provides expert insights into its synthesis, characterization, reactivity, and applications.

Introduction to this compound

This compound, with the CAS number 354795-62-3, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position[1][2][3][4]. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The arrangement of the methyl and amino groups on this scaffold provides a unique vector for chemical modification and interaction with biological targets.

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The nucleophilic amine ortho to a methyl group on the electron-rich isoxazole ring allows for a range of chemical transformations, making it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important for researchers to be aware of the safety and handling precautions associated with this compound, as outlined in its Safety Data Sheet (SDS). The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored under inert gas in a cool, dark place to ensure its stability.

| Property | Value | Source |

| CAS Number | 354795-62-3 | [1][2][3][4] |

| Molecular Formula | C₄H₆N₂O | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >95% | [2] |

| Storage | Store at 2-8°C, protected from light, under an inert atmosphere | [2] |

Synthesis of this compound

Figure 1: Proposed two-step synthesis workflow for this compound.

Part 1: Synthesis of 3-Methyl-4-nitroisoxazole (Intermediate)

The synthesis of the key intermediate, 3-methyl-4-nitroisoxazole, can be achieved through the nitration of 3,5-dimethylisoxazole. This reaction is a common method for introducing a nitro group onto the isoxazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 3,5-dimethylisoxazole to the cooled acid mixture while maintaining the temperature below 5°C. The choice of a solvent-free or solvent-based (e.g., using nano-titania as a solid support) approach can be considered to improve the greenness of the synthesis[6].

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-4-nitroisoxazole.

Part 2: Reduction to this compound (Final Product)

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed for this step.

Experimental Protocol (Iron in Acetic Acid Method):

-

Reaction Setup: To a solution of 3-methyl-4-nitroisoxazole in a mixture of acetic acid and water, add iron powder[7].

-

Reaction: Heat the reaction mixture with stirring (e.g., to 50°C) and monitor the reaction by TLC until the starting material is consumed[7].

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate[7].

-

Neutralization and Extraction: Basify the aqueous layer with a saturated solution of sodium carbonate and extract multiple times with ethyl acetate[7].

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Characterization and Analytical Profile

Definitive, publicly available experimental spectroscopic data for this compound is scarce. However, based on the known spectra of isomeric and related compounds, a predicted analytical profile can be established. Researchers who synthesize this compound should perform comprehensive characterization using the following techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃), a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the amine protons (NH₂). The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the methyl carbon, the three carbons of the isoxazole ring (C3, C4, and C5), with the C4 carbon bearing the amino group showing a characteristic upfield shift compared to unsubstituted isoxazole. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 98.10 g/mol . Fragmentation may involve the loss of CO, HCN, and methyl radicals. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl group, C=N and C=C stretching of the isoxazole ring (in the 1500-1650 cm⁻¹ region), and N-O stretching. |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the nucleophilic character of the 4-amino group. This amine can readily participate in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Figure 2: Key reactions of the amino group in this compound.

Key Reactions:

-

Acylation: The amino group readily reacts with acyl chlorides and anhydrides to form the corresponding amides. This is a common strategy for introducing a variety of substituents and for protecting the amine group.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents[8].

-

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in many pharmaceuticals.

-

Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines[3].

-

Coupling Reactions: In the context of medicinal chemistry, the amine can be used in various coupling reactions to build more complex molecules, such as in the synthesis of kinase inhibitors. For instance, isoxazole amine derivatives have been used to synthesize covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.

While specific examples detailing the use of this compound are not abundant in the literature, its structural similarity to other aminoisoxazoles used in drug discovery suggests its high potential. For example, the general class of aminoisoxazoles serves as valuable building blocks for peptidomimetics and other bioactive compounds[9].

Conclusion

This compound is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its straightforward, proposed synthesis from readily available starting materials, combined with the versatile reactivity of its amino group, makes it an attractive intermediate for the generation of diverse chemical libraries. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of reagents like this compound is expected to increase. Further research into its synthesis, characterization, and applications will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

- 1. cenmed.com [cenmed.com]

- 2. 354795-62-3|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. mzCloud – 5 Methylisoxazol 3 yl methyl N 4 chlorophenyl carbamate [mzcloud.org]

- 5. 5-Amino-4-bromo-3-methylisoxazole 97 33084-49-0 [sigmaaldrich.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]

physical and chemical properties of 3-Methylisoxazol-4-amine

An In-depth Technical Guide to 3-Methylisoxazol-4-amine: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic amine built upon the isoxazole scaffold, a five-membered ring structure renowned for its prevalence in a multitude of biologically active compounds.[1] As a functionalized building block, it offers researchers and medicinal chemists a versatile starting point for the synthesis of complex molecules with therapeutic potential.[2] The strategic placement of the methyl and amine groups on the isoxazole core imparts specific reactivity and structural characteristics that are instrumental in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, synthetic routes, chemical reactivity, and key applications of this compound, tailored for professionals in chemical research and pharmaceutical development.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[5][6] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole—highlights its metabolic stability and favorable pharmacokinetic profile.[5] The isoxazole moiety serves not merely as a passive scaffold but actively participates in molecular interactions through hydrogen bonding and dipole interactions, while its aromaticity contributes to molecular rigidity. This compound is a prime example of a decorated isoxazole, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug candidates.[1]

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific isomer is limited in publicly available literature, its properties can be predicted based on its structure and data from closely related analogues.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 354795-62-3 | [7] |

| Molecular Formula | C₄H₆N₂O | [7] |

| Molecular Weight | 98.11 g/mol | [7][8] |

| Appearance | Expected to be a white to off-white or brown crystalline powder. | [2] |

| Melting Point | Data not available. The related 3-amino-5-methylisoxazole melts at 57-65 °C. | [2] |

| Boiling Point | Not available; likely to decompose at higher temperatures. | N/A |

| Solubility | Expected to have solubility in polar organic solvents like ethanol, DMF, and DMSO. | [1][9] |

| InChI Key | InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | [7] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted isoxazoles is well-established, with the most common methods involving either 1,3-dipolar cycloaddition or the condensation of hydroxylamine with a β-dicarbonyl equivalent.[5] A plausible and efficient route to this compound involves a multi-step condensation reaction starting from commercially available materials like ethyl acetoacetate and hydroxylamine, followed by functional group manipulations at the C4 position.

The diagram below illustrates a conceptual synthetic workflow. The choice of reagents is critical; for instance, the initial condensation forms the core isoxazole ring, which can then be nitrated at the C4 position. Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, yields the target amine.

References

- 1. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. labsolu.ca [labsolu.ca]

- 8. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents.[2] Isoxazole derivatives are not merely synthetic curiosities; they are found in numerous natural products and are integral to a range of FDA-approved drugs, including the COX-2 inhibitor valdecoxib, the antibiotic cloxacillin, and the antirheumatic agent leflunomide.[3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower the next generation of drug discovery.

Part 1: The Broad Spectrum of Biological Activity

The versatility of the isoxazole ring allows for the development of derivatives that exhibit a remarkable breadth of pharmacological actions.[4] Structural modifications to the core ring system enable the fine-tuning of compounds to interact with a wide array of biological targets, leading to diverse therapeutic effects. The primary activities that have garnered significant attention in the scientific community are anticancer, anti-inflammatory, and antimicrobial actions.[3][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms to halt tumor growth and induce cancer cell death.[6] Their modes of action are diverse and include the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, and disruption of tubulin polymerization, a critical process for cell division.[7][8]

Key Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many isoxazole-containing compounds trigger programmed cell death in cancer cells. This can occur through the activation of caspase enzymes and modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.[9]

-

Enzyme Inhibition: Isoxazoles serve as effective scaffolds for designing inhibitors of crucial enzymes involved in cancer progression. This includes protein kinases, which are often overactive in cancer cells, and topoisomerases, which are essential for DNA replication.[6]

-

Tubulin Polymerization Inhibition: Several isoxazole derivatives interfere with the dynamics of microtubules, which form the mitotic spindle necessary for cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle and lead to cell death.[6]

-

Aromatase Inhibition: In hormone-dependent cancers like certain types of breast cancer, isoxazole derivatives have been shown to inhibit aromatase, the enzyme responsible for estrogen synthesis.[8]

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[10] The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] The well-known drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core, highlighting the scaffold's potential in this therapeutic area.[3]

Key Mechanisms of Anti-inflammatory Action:

-

COX-1/COX-2 Inhibition: The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes. Selective inhibition of COX-2 is a key goal in drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[10][12]

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory effects.[13]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Isoxazole derivatives have demonstrated significant efficacy against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5]

Key Mechanisms of Antimicrobial Action:

-

Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics that contain an isoxazolyl group (e.g., cloxacillin), some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[14]

-

Inhibition of Essential Metabolic Pathways: Other isoxazoles may act as bacteriostatic agents by inhibiting critical metabolic pathways necessary for bacterial growth and replication.[14] The exact mechanisms for many novel isoxazole antimicrobials are still an active area of research, with potential targets including DNA gyrase, dihydrofolate reductase, and other essential bacterial enzymes.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is fundamental to the rational design of more potent and selective drug candidates.

dot

Caption: Conceptual overview of Isoxazole Structure-Activity Relationships (SAR).

Key SAR Insights:

-

Substituents at C3 and C5: The activity of isoxazole derivatives is often dictated by the nature of the groups at the C3 and C5 positions. For instance, in antimicrobial agents, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy or bromo groups at the C-5 phenyl ring, has been shown to enhance activity.[3]

-

Aryl Groups for Anticancer and Anti-inflammatory Activity: For anticancer and anti-inflammatory applications, the presence of aryl (aromatic ring) substituents is a common feature. In diarylisoxazoles designed as COX-2 inhibitors, the specific substitution pattern on these aryl rings is crucial for achieving selectivity over COX-1.[10]

-

Influence of Methoxy and Halogen Groups: In the context of anticancer activity, SAR studies have revealed that substitutions with groups like methyl, methoxy, or chloride on the aryl rings attached to the isoxazole core can enhance the cytotoxic effects against cancer cell lines.[2] Specifically, electron-donating methoxy groups and electron-withdrawing halogens on a benzene ring have been shown to increase anticancer potency.[2]

The following table summarizes the anticancer activity of selected indolylisoxazoline derivatives, illustrating the impact of substitutions on potency.

| Compound | R1 (Indole N1) | R2 (Phenyl at C3 of Isoxazoline) | IC50 (µM) against C4-2 Prostate Cancer Cells |

| 6c | H | 4-Br | 2.5 - 5.0[15] |

| 6d | H | 4-Cl | 2.5 - 5.0[15] |

| 6i | CH₃ | 4-Br | 2.5 - 5.0[15] |

| Table 1: Example of SAR data for anticancer isoxazole derivatives.[15] |

Part 3: Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the biological activity of novel isoxazole derivatives. This section provides step-by-step methodologies for key in vitro and in vivo assays.

dot

Caption: General workflow for the biological evaluation of novel isoxazole derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[18]

-

MTT Addition: After incubation, remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[16][18]

-

Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[16][18]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[19] Inflammation is induced by injecting carrageenan, an irritant, into the paw of a rodent, which causes a reproducible inflammatory response characterized by edema (swelling).[20]

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the isoxazole derivative to the test group of animals (e.g., intraperitoneally or orally) at a predetermined dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19]

-

Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[19][21]

-

Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19][22]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt - V₀), where Vt is the volume at time t. The percentage of inhibition of edema by the test compound is calculated relative to the control group using the formula: % Inhibition = [(Vcontrol - Vtreated) / Vcontrol] x 100.[22]

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Protocol:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[23] This is typically done by adding 100 µL of broth to wells 2 through 10, adding 200 µL of the stock compound solution to well 1, and then serially transferring 100 µL from well to well.[23]

-

Inoculum Preparation: Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[23]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

-

Result Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24] This can be done by eye or with the aid of a plate reader measuring optical density.

Part 4: Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities ensure its place in the development of future therapeutics.[2][4] Emerging trends include the development of multi-targeted therapies, where a single isoxazole derivative is designed to interact with multiple biological targets, potentially offering enhanced efficacy for complex diseases like cancer.[25]

This guide has provided a comprehensive overview of the biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation. By integrating rational drug design with rigorous biological testing, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espublisher.com [espublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]

- 18. MTT (Assay protocol [protocols.io]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. inotiv.com [inotiv.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to 3-Methylisoxazol-4-amine: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a pivotal heterocyclic amine in contemporary drug discovery and development. We will delve into its fundamental molecular characteristics, detailed synthetic protocols, thorough characterization methodologies, and its strategic applications as a synthon for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek to leverage the unique properties of this isoxazole derivative in their research endeavors.

Core Molecular Attributes of this compound

This compound is a stable, crystalline solid at room temperature. Its structure features a five-membered isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.1 g/mol | [1] |

| CAS Number | 354795-62-3 | [1] |

| Appearance | White to off-white crystalline solid | |

| Canonical SMILES | CC1=NOC=C1N |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves a two-step process: the nitration of 3-methylisoxazole followed by the reduction of the resulting 4-nitro derivative. This approach provides a reliable route to the desired product in good yields.

Synthesis Pathway Overview

Caption: Synthetic route to this compound.

Experimental Protocol

Part A: Synthesis of 3-Methyl-4-nitroisoxazole

The synthesis of the nitro precursor is a critical first step. Various nitrating agents can be employed, with a mixture of nitric and sulfuric acid being a common choice. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the isoxazole ring.

Materials:

-

3,5-Dimethyl-4-nitroisoxazole (as a starting point for the isoxazole ring system)

-

Suitable aldehyde for condensation

-

Catalyst (e.g., nano-titania)[2]

Procedure:

-

In a round-bottom flask, combine 3,5-dimethyl-4-nitroisoxazole (1.0 mmol) and the chosen aldehyde (1.0 mmol).

-

Add a catalytic amount of nano-titania (20 mol%).[2]

-

Heat the mixture under solvent-free conditions, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated.[2] For the synthesis of the simpler 3-methyl-4-nitroisoxazole, a different starting material and nitration strategy would be employed, typically involving the direct nitration of 3-methylisoxazole.

Causality: The use of a solid-phase catalyst like nano-titania in a solvent-free reaction promotes a green chemistry approach by minimizing waste and simplifying product isolation.[2]

Part B: Reduction of 3-Methyl-4-nitroisoxazole to this compound

The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be used, with iron powder in acetic acid being a cost-effective and efficient option.[3]

Materials:

-

3-Methyl-4-nitroisoxazole

-

Iron powder

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium carbonate solution

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-4-nitroisoxazole (1.0 eq) in a 3:1 (v/v) mixture of glacial acetic acid and water.

-

Add iron powder (5.0 eq) to the solution.

-

Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Basify the aqueous layer with a saturated solution of sodium carbonate to a pH of ~8-9.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality: The use of iron in an acidic medium generates the active reducing species in situ. The basic workup is necessary to neutralize the acetic acid and deprotonate the amine, rendering it soluble in the organic extraction solvent.[3]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the isoxazole ring proton.

-

Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts (typically δ 3.0-5.0 ppm), the position of which is dependent on solvent and concentration. This signal will disappear upon D₂O exchange.[4]

-

Isoxazole Ring Proton (-CH=): A singlet in the aromatic region, typically δ 7.5-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

-

C4 (Carbon bearing the amine group): This signal is expected to be in the range of δ 120-140 ppm.

-

C5 (Ring methine carbon): A signal in the aromatic region, typically around δ 140-150 ppm.

-

C3 (Carbon bearing the methyl group): This quaternary carbon will appear further downfield, around δ 155-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine.[5]

-

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

-

C=N Stretching: A peak corresponding to the isoxazole ring's C=N bond will be present around 1600-1650 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1250-1335 cm⁻¹.

-

N-O Stretching: A characteristic absorption for the isoxazole N-O bond should appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 98, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.

-

Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage. For this compound, fragmentation of the isoxazole ring is also expected.

Applications in Drug Discovery and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] this compound serves as a versatile starting material for the synthesis of more complex molecules with a wide range of biological activities.

Role as a Synthetic Intermediate

The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Reductive amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

-

Condensation reactions: Participation in multicomponent reactions to build complex heterocyclic systems.[6]

These transformations allow for the incorporation of the 3-methylisoxazole-4-yl core into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.

Logical Workflow for Utilizing this compound in Drug Discovery

Caption: Workflow for drug discovery using this compound.

Potential Therapeutic Areas

The isoxazole ring is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] By derivatizing this compound, researchers can develop novel compounds targeting a variety of diseases. For instance, isoxazole-containing compounds have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of this compound can be exploited to fine-tune the pharmacological properties of the resulting derivatives.

Conclusion

This compound is a chemically tractable and synthetically valuable building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine group make it an attractive starting material for the generation of diverse chemical libraries. The inherent biological relevance of the isoxazole scaffold further enhances its potential in the development of novel therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of this compound in research and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to 3-Methylisoxazol-4-amine

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the isoxazole ring stands as a testament to the power of heterocyclic scaffolds in shaping the therapeutic landscape.[1][2] Its unique electronic properties and conformational rigidity have made it a privileged structure in a multitude of approved drugs. This guide delves into the discovery and history of a specific, yet broadly applicable building block: 3-Methylisoxazol-4-amine. While not a household name, this compound represents a critical synthon, a foundational piece upon which complex, biologically active molecules are built. We will explore its historical context, dissect its synthesis with the precision of a seasoned chemist, and illuminate its potential in the ongoing quest for novel therapeutics.

A Historical Perspective: The Rise of the Aminoisoxazoles

The journey to this compound is rooted in the broader history of isoxazole chemistry. The first synthesis of the parent isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[3] The subsequent exploration of aminoisoxazoles, a class of isoxazoles bearing an amino group, opened new avenues for functionalization and biological application.

Early methods for the synthesis of aminoisoxazoles often involved the reaction of β-ketonitriles with hydroxylamine, a straightforward approach that provided access to 3-aminoisoxazoles.[3] Over the decades, a variety of synthetic strategies have been developed, including 1,3-dipolar cycloadditions and multi-component reactions, each offering unique advantages in terms of regioselectivity and substrate scope.[4][5] These advancements have been crucial in enabling the synthesis of a diverse library of aminoisoxazole derivatives for biological screening.

The specific timeline for the first synthesis of this compound is not prominently documented in seminal, early literature, suggesting it likely emerged from the broader expansion of isoxazole chemistry as a tool for medicinal chemists rather than a landmark discovery in its own right. Its importance lies not in a singular, celebrated discovery but in its utility as a versatile building block.

The Synthetic Blueprint: A Rational Approach to this compound

The synthesis of this compound is most logically achieved through a two-step sequence: the construction of a 3-methyl-4-nitroisoxazole precursor, followed by the reduction of the nitro group to the desired amine. This approach allows for the strategic introduction of the amine functionality at a late stage, a common tactic in medicinal chemistry to preserve the reactive amine group.

Step 1: Forging the Core - Synthesis of 3-Methyl-4-nitroisoxazole

The construction of the 3-methyl-4-nitroisoxazole core can be accomplished through various methods. A prevalent strategy involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine, followed by nitration. A more direct and efficient route, however, utilizes readily available starting materials in a multi-component reaction.

One such approach involves the reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde.[2] While this method is typically used to generate 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones, modifications can be envisioned to yield the 4-nitro derivative.

A more direct precursor is 3,5-dimethyl-4-nitroisoxazole, which can be synthesized from commercially available starting materials.[6] This compound can then serve as a platform for further modification. For the purpose of this guide, we will outline a well-established method for the synthesis of a related nitroisoxazole, which can be adapted for our target.

Conceptual Workflow for 3-Methyl-4-nitroisoxazole Synthesis:

Caption: Conceptual synthesis of 3-methyl-4-nitroisoxazole.

Experimental Protocol: Synthesis of a 3-Methyl-4-nitroisoxazole Precursor

This protocol is adapted from the synthesis of related 3-methyl-4-nitro-5-styrylisoxazoles and illustrates the key transformations.[7][8]

-

Condensation: To a solution of ethyl acetoacetate (1.0 equiv) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equiv) and a base (e.g., sodium acetate, 1.5 equiv).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude 3-methylisoxazol-5-one is then subjected to nitration.

-

Nitration: Dissolve the crude 3-methylisoxazol-5-one in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methyl-4-nitroisoxazole derivative.

Step 2: The Final Transformation - Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with the choice often depending on the presence of other functional groups in the molecule and the desired scale of the reaction.

Common Reduction Methods:

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Ethyl Acetate, room temp. to 50°C | Clean reaction, high yields, environmentally friendly. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. May reduce other functional groups. |

| Iron in Acidic Media | Fe powder, HCl or Acetic Acid, Ethanol/Water, reflux | Inexpensive, effective for a wide range of nitroarenes.[9][10] | Can require harsh acidic conditions, workup can be tedious due to iron salts. |

| Stannous Chloride | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, reflux | Milder than Fe/HCl, good for substrates with acid-sensitive groups. | Stoichiometric amounts of tin salts are produced, which can be toxic and difficult to remove. |

Workflow for the Reduction of 3-Methyl-4-nitroisoxazole:

Caption: Reduction of 3-methyl-4-nitroisoxazole to this compound.

Detailed Experimental Protocol: Reduction using Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high efficiency.

-

Preparation: In a hydrogenation vessel, dissolve 3-methyl-4-nitroisoxazole (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Physicochemical Properties:

| Property | Expected Value |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the amine protons. The chemical shifts will be influenced by the solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and C=N and C=C stretching vibrations of the isoxazole ring.[11]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.[12]

The Role in Drug Discovery: A Versatile Building Block

This compound, and 4-aminoisoxazoles in general, are valuable building blocks in drug discovery due to the presence of the reactive primary amine, which allows for a wide range of chemical modifications.[13][14] The isoxazole core itself can act as a bioisostere for other functional groups, such as esters or amides, and can participate in hydrogen bonding interactions with biological targets.

Potential Applications:

-

Scaffold for Library Synthesis: The amine functionality serves as a convenient handle for parallel synthesis, allowing for the rapid generation of large libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: The isoxazole scaffold is found in numerous kinase inhibitors. The 4-amino group can be derivatized to introduce functionalities that target the ATP-binding site of kinases.

-

GPCR Ligands: The rigid isoxazole ring can be used to orient substituents in a specific manner to achieve high-affinity binding to G-protein coupled receptors.

-

Antibacterial and Antifungal Agents: The isoxazole nucleus is a component of several antimicrobial drugs, and new derivatives are continuously being explored for their potential to combat infectious diseases.[2]

Conclusion: A Foundation for Future Innovation

While the discovery of this compound may not be a singular event of historical note, its significance lies in its enabling role in the synthesis of novel chemical entities with therapeutic potential. This guide has provided a comprehensive overview of its likely synthetic origins, a rational and detailed protocol for its preparation, and an insight into its applications. As the field of medicinal chemistry continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly grow, solidifying its place as a quiet but essential contributor to the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum [chemicalbook.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-二甲基-4-硝基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of 3-Methylisoxazol-4-amine: A Technical Guide for Advanced Research

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics.[1][2][3] This privileged five-membered heterocycle offers a unique combination of electronic properties, metabolic stability, and synthetic versatility that makes it a highly attractive core for drug discovery.[1][4][5] While the broader class of isoxazoles has been extensively explored, leading to breakthroughs in antibacterial, anti-inflammatory, and anticancer agents, specific isomers like 3-Methylisoxazol-4-amine remain a largely untapped resource.[1][6][7] This guide provides a comprehensive technical overview of promising, yet underexplored, research avenues for this compound. We will delve into novel synthetic strategies, propose high-potential medicinal chemistry applications, and explore its utility in creating advanced chemical biology tools. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontier of heterocyclic chemistry.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a small, functionalized heterocycle possessing a unique arrangement of substituents that offer distinct advantages for molecular design. The key features include:

-

Aromatic Isoxazole Core: Provides a rigid, planar scaffold with a dipole moment, influencing solubility and interactions with biological targets. The weak N-O bond can be a site for metabolic cleavage or designed prodrug strategies.[1]

-

4-Amino Group: A primary amine at this position acts as a crucial hydrogen bond donor and a versatile synthetic handle for derivatization, allowing for the facile introduction of diverse functionalities.

-

3-Methyl Group: This small alkyl group can provide beneficial steric interactions, enhance binding affinity by occupying hydrophobic pockets in target proteins, and improve metabolic stability by blocking potential sites of oxidation.

These structural elements position this compound as an ideal starting point for generating libraries of novel compounds with diverse pharmacological profiles.

| Physicochemical Property | Estimated Value | Significance in Drug Discovery |

| Molecular Weight | 98.11 g/mol | Excellent starting point for fragment-based drug design (FBDD). |

| LogP | ~0.5 | Indicates good water solubility, a favorable trait for bioavailability. |

| pKa (Amine) | ~4-5 | The amine is weakly basic, influencing its charge state at physiological pH. |

| Hydrogen Bond Donors | 1 (Amine -NH2) | Key for forming specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Ring N and O) | Provides additional points for target recognition. |

Research Area 1: Advanced Synthesis and Derivatization

While this compound is commercially available, developing novel and efficient synthetic routes is a critical first step to enable extensive derivatization and exploration.[8] Green chemistry approaches and methods that allow for late-stage functionalization are particularly valuable.[4][5]

Rationale for Synthetic Exploration

The primary amine of this compound is a powerful nucleophile, making it an ideal handle for a multitude of chemical transformations. By exploring reactions such as amide bond formation, reductive amination, and sulfonylation, researchers can rapidly generate a diverse library of derivatives. This diversity is paramount for probing structure-activity relationships (SAR) in subsequent biological screens.

Protocol: Parallel Amide Library Synthesis

This protocol outlines a high-throughput method for creating a library of N-acylated derivatives of this compound.

Objective: To generate a 96-well plate library of diverse amides for biological screening.

Materials:

-

This compound

-

A diverse set of 96 carboxylic acids

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent

-

DIPEA (N,N-Diisopropylethylamine) as a base

-

Anhydrous Dimethylformamide (DMF)

-

96-well reaction block

Procedure:

-

Stock Solutions: Prepare a 0.2 M solution of this compound in DMF and a 0.2 M solution of DIPEA in DMF. Prepare 96 individual 0.15 M solutions of the diverse carboxylic acids in DMF in a 96-well plate.

-

Reagent Addition: To each well of a new 96-well reaction block, add 100 µL of the corresponding carboxylic acid solution.

-

Activation: Add 100 µL of a 0.18 M HATU solution in DMF to each well. Allow the plate to shake at room temperature for 15 minutes to activate the carboxylic acids.

-

Coupling Reaction: Add 100 µL of the this compound stock solution and 50 µL of the DIPEA stock solution to each well.

-

Incubation: Seal the reaction block and allow it to shake at room temperature for 16 hours.

-

Work-up & Analysis: Upon completion, the solvent can be evaporated, and the resulting library can be analyzed by LC-MS to confirm product formation and purity before being submitted for biological screening.

Visualization: Synthetic Workflow

Caption: Automated workflow for parallel amide library synthesis.

Research Area 2: Medicinal Chemistry and Drug Discovery

The isoxazole ring is a well-established pharmacophore found in drugs targeting a multitude of diseases, from bacterial infections to cancer and inflammatory conditions.[1][6] The specific substitution pattern of this compound makes it a compelling starting point for several therapeutic areas.

A. Kinase Inhibitors for Oncology

Rationale: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 4-amino group of our lead compound is perfectly positioned to act as a hinge-binder. The isoxazole ring can be further functionalized at the 5-position to extend into the solvent-exposed region, allowing for modulation of potency and selectivity. Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia, and isoxazole-based inhibitors have shown promise.[9]

Proposed Research:

-

Initial Screening: Screen this compound and its N-acylated derivatives against a panel of cancer-relevant kinases.

-

Hit-to-Lead Optimization: For any identified hits, use computational modeling to predict modifications that could enhance binding affinity. Synthesize derivatives with substitutions at the 5-position of the isoxazole ring to improve potency and selectivity.

-

Covalent Inhibition: For kinases with a nearby cysteine residue, derivatives can be designed to form a covalent bond, leading to irreversible inhibition. This can be achieved by appending a Michael acceptor, such as an acrylamide, to the 4-amino group.[9]

B. Modulators of CNS Receptors

Rationale: The isoxazole scaffold is present in several centrally active drugs, including the GABA-A receptor agonist muscimol.[1] The compact and polar nature of this compound makes it a candidate for crossing the blood-brain barrier. The amino group can be functionalized to mimic endogenous neurotransmitters or to target specific receptor subtypes.

Proposed Research:

-

Bioisosteric Replacement: Identify known ligands for CNS targets (e.g., serotonin, dopamine, or glutamate receptors) that contain an aniline or a similar amino-aromatic moiety.

-

Scaffold Hopping: Synthesize analogs where that moiety is replaced with this compound.

-

Functional Assays: Test these new compounds in cell-based functional assays (e.g., calcium flux or cAMP assays) to determine their agonist or antagonist activity at the target receptor.

Visualization: Drug Discovery Workflow

Caption: Iterative drug discovery cycle for this compound.

Research Area 3: Chemical Biology and Materials Science

Beyond therapeutics, the unique properties of this compound can be leveraged to create sophisticated tools for research and novel materials.

A. Development of Unnatural Amino Acids for Peptide Synthesis

Rationale: Non-proteinogenic amino acids are valuable tools for creating peptides with enhanced stability, novel secondary structures, and unique biological activities. A related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully incorporated into peptides as an unnatural β-amino acid.[10] By analogy, this compound can be derivatized to create a novel unnatural amino acid.

Proposed Research:

-

Synthesis: Develop a synthetic route to convert this compound into an Fmoc-protected amino acid suitable for solid-phase peptide synthesis (SPPS). This would likely involve functionalizing the 5-position with a carboxylic acid group.

-

Incorporation: Use the synthesized building block in SPPS to create novel peptides.

-

Structural Analysis: Use techniques like NMR and circular dichroism to study how the isoxazole-based amino acid influences peptide conformation and stability.

B. Fluorescent Probes and Sensors

Rationale: The 4-amino group provides a convenient attachment point for fluorophores. The isoxazole ring itself has electronic properties that can modulate the fluorescence of an attached dye in response to changes in the local environment (e.g., pH, polarity, or binding to a target molecule).

Proposed Research:

-

Probe Synthesis: Synthesize a conjugate of this compound with a common fluorophore (e.g., fluorescein or a rhodamine derivative) via an amide or sulfonamide linkage.

-

Photophysical Characterization: Characterize the absorption and emission properties of the new probe. Investigate its sensitivity to environmental factors.

-

Application: Explore the use of the probe in cellular imaging to visualize specific organelles or in binding assays where a fluorescence change signals a molecular recognition event.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chemical entity. Its inherent structural and electronic features, combined with its synthetic tractability, make it an exceptionally versatile platform for innovation. The research areas outlined in this guide—spanning novel synthesis, targeted drug discovery in oncology and neuroscience, and the creation of advanced chemical biology tools—provide a strategic roadmap for unlocking its full potential. By pursuing these avenues, the scientific community can expand the utility of the isoxazole scaffold and potentially deliver next-generation therapeutics and research tools.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. cenmed.com [cenmed.com]

- 9. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Laboratory Handling of 3-Methylisoxazol-4-amine